molecular formula C11H13ClO2 B1292725 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde CAS No. 914225-72-2

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

Cat. No.: B1292725
CAS No.: 914225-72-2
M. Wt: 212.67 g/mol
InChI Key: SNKVUNJCAVCOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde can be synthesized through various methods. One common synthetic route involves starting with p-cresol (4-methylphenol) as the precursor. The synthesis typically includes the following steps :

    p-Cresol is chlorinated to introduce the chlorine atom at the desired position on the benzene ring.

    Hydroxylation: The chlorinated intermediate undergoes hydroxylation to introduce the hydroxyl group.

    Formylation: Finally, the hydroxylated intermediate is subjected to formylation to introduce the aldehyde group, resulting in the formation of this compound.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.

Scientific Research Applications

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:

The presence of the chlorine atom and hydroxyl group in this compound makes it unique and imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

4-tert-butyl-5-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKVUNJCAVCOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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